N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Propanamide
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Overview
Description
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Propanamide is an organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Propanamide typically involves the reaction of 4-methyl-3-bromophenylpropanamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Propanamide undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid derivative.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic acid derivative.
Reduction: Amine derivative.
Substitution: Biaryl compounds.
Scientific Research Applications
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Propanamide has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and as a building block for drug discovery.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Propanamide involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in Suzuki-Miyaura coupling reactions, where the compound acts as a key intermediate in the formation of biaryl products .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate
Uniqueness
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Propanamide is unique due to its specific structural features that combine a boronic ester group with an amide functionality. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C16H24BNO3 |
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Molecular Weight |
289.2 g/mol |
IUPAC Name |
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H24BNO3/c1-7-14(19)18-12-9-8-11(2)13(10-12)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3,(H,18,19) |
InChI Key |
VBCULOIMXLMGQS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)CC)C |
Origin of Product |
United States |
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